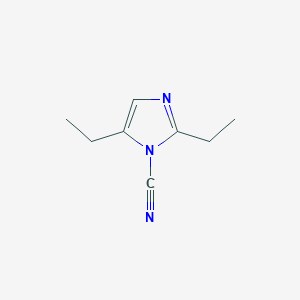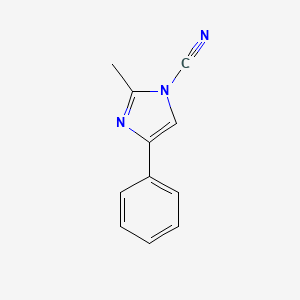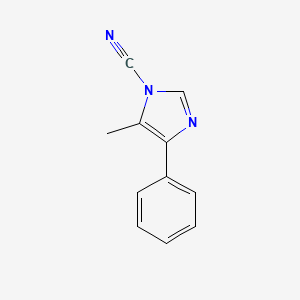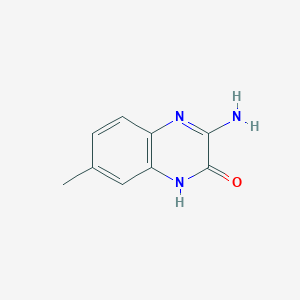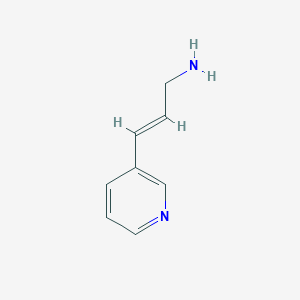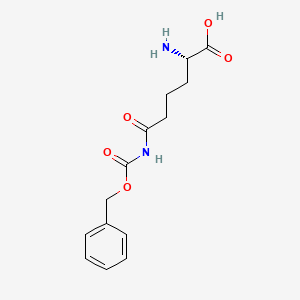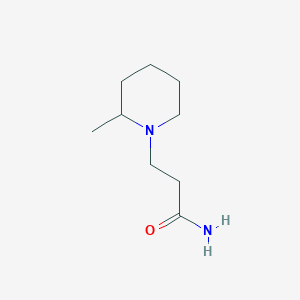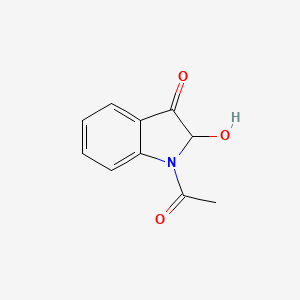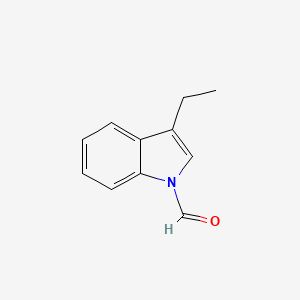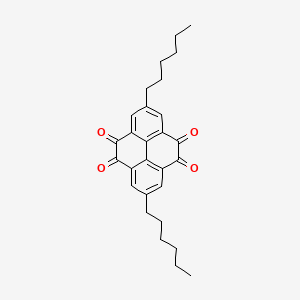
4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Vue d'ensemble
Description
4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is an organic compound with the molecular formula C28H30O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four ketone groups at positions 4, 5, 9, and 10, as well as two hexyl groups at positions 2 and 7 .
Méthodes De Préparation
The synthesis of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- can be achieved through various methods. One known method involves the in-situ oxidation of pyrene derivatives. For example, the oxidation of pyrene using hydrogen peroxide or oxygen can yield pyrene-4,5,9,10-tetraone . Another method involves the synthesis of pyrene-4,5,9,10-tetraone from pyrene-4,5-dione, followed by further functionalization to introduce the hexyl groups .
Analyse Des Réactions Chimiques
4,5,9,10-Pyrenetetrone, 2,7-dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Applications De Recherche Scientifique
4,5,9,10-Pyrenetetrone, 2,7-dihexyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- involves its interaction with molecular targets through its ketone groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also contributes to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
4,5,9,10-Pyrenetetrone, 2,7-dihexyl- can be compared with other similar compounds, such as:
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: This compound has tert-butyl groups instead of hexyl groups, which can affect its solubility and reactivity.
2,7-Dibromo- and diiodo-pyrene-4,5,9,10-tetraones: These compounds have halogen substituents, making them strong electron donors and acceptors.
The uniqueness of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .
Propriétés
IUPAC Name |
2,7-dihexylpyrene-4,5,9,10-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-3-5-7-9-11-17-13-19-23-20(14-17)26(30)28(32)22-16-18(12-10-8-6-4-2)15-21(24(22)23)27(31)25(19)29/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONILNJADRBMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462512 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837421-18-8 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


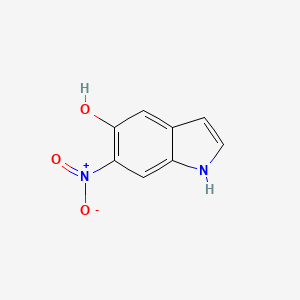
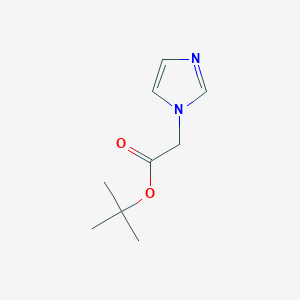
![3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B3359059.png)
![[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B3359060.png)
